![molecular formula C24H33N3O5 B14009701 [8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate CAS No. 91523-55-6](/img/structure/B14009701.png)
[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) is a complex organic compound with the molecular formula C24H33N3O5 and a molecular weight of 443.54 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,1-a]isoquinoline core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) typically involves multiple steps. One common method includes the reaction of 5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline with isopropyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (phenylmethyl)-, [5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]bis(methylene)ester
- Carbamic acid, (5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester
Uniqueness
Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) stands out due to its unique structural features, such as the pyrrolo[2,1-a]isoquinoline core and the presence of multiple functional groups.
Properties
CAS No. |
91523-55-6 |
|---|---|
Molecular Formula |
C24H33N3O5 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C24H33N3O5/c1-14(2)25-23(28)31-12-20-16(5)27-10-9-17-11-18(30-6)7-8-19(17)22(27)21(20)13-32-24(29)26-15(3)4/h7-8,11,14-15H,9-10,12-13H2,1-6H3,(H,25,28)(H,26,29) |
InChI Key |
ZHINPYBTGWQWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2N1CCC3=C2C=CC(=C3)OC)COC(=O)NC(C)C)COC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



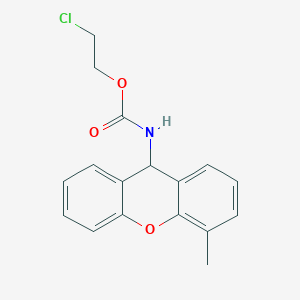
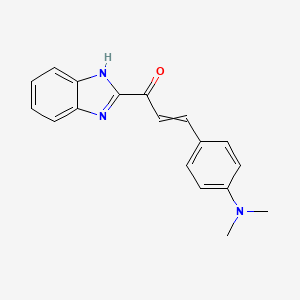
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)

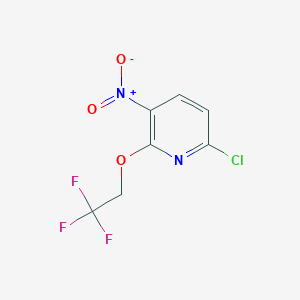
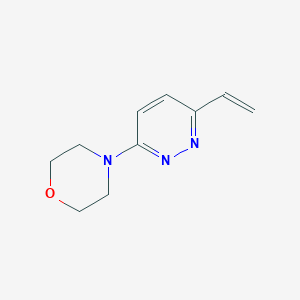
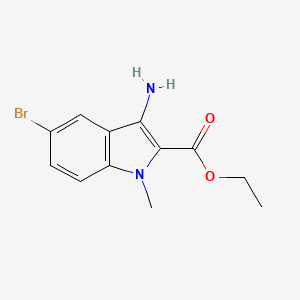
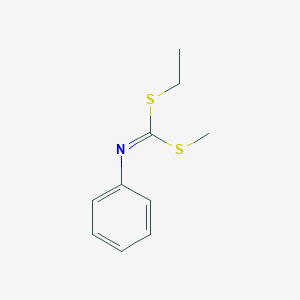
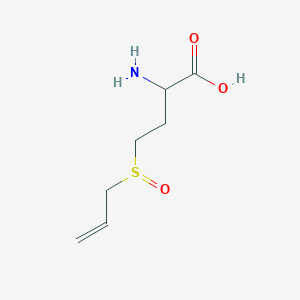
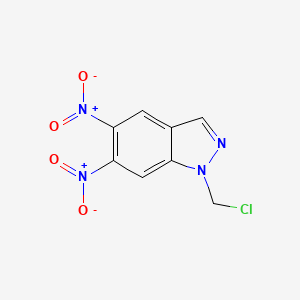
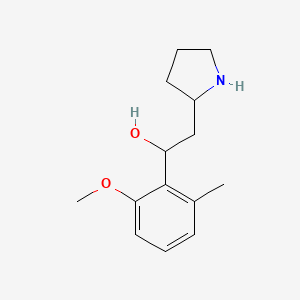
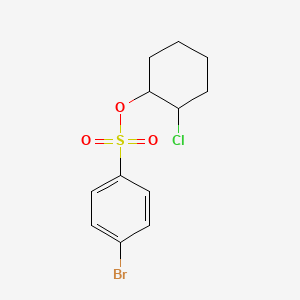
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
